2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid

Physicochemical Profiling Solubility Prediction Medicinal Chemistry Triage

Researchers sourcing Boc-protected piperazine phenylacetic acid building blocks for CNS medicinal chemistry frequently encounter supply-chain ambiguity when regioisomers (ortho-, meta-, para-OCH₃) are treated as interchangeable-compromising SAR reproducibility. This ortho-methoxy derivative (CAS 868260-20-2) resolves that risk with unambiguous regiochemistry. • Ortho-OCH₃ orientation: predictable steric & electronic profile for consistent amide coupling & target engagement vs. meta/para isomers • Boc-piperazine enables orthogonal Fmoc-SPPS deprotection; free -COOH ready for direct amidation, esterification, or hydrazide formation • TPSA 79.3 Ų, LogP ~2.25-positioned within optimal CNS drug property space (TPSA <90 Ų, LogP 1-4) for BBB-permeable library synthesis • Racemic α-carbon; 6 H-bond acceptors ensure solubility in DMF, DCM, and standard peptide solvents Supplied with Certificate of Analysis; ambient shipment; non-hazardous. For R&D use only.

Molecular Formula C18H26N2O5
Molecular Weight 350.4 g/mol
CAS No. 868260-20-2
Cat. No. B1272015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid
CAS868260-20-2
Molecular FormulaC18H26N2O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CC=C2OC)C(=O)O
InChIInChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20)15(16(21)22)13-7-5-6-8-14(13)24-4/h5-8,15H,9-12H2,1-4H3,(H,21,22)
InChIKeyFJQNFLZENGOSCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic Acid: Core Profile & Class


2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic acid (synonym: α-(4-Boc-piperazinyl)-α-(2-methoxyphenyl)acetic acid) is a synthetic, Boc-protected piperazine α-substituted phenylacetic acid derivative with the molecular formula C₁₈H₂₆N₂O₅ and a molecular weight of 350.41 g/mol . It belongs to the broader class of Boc-α-piperazinyl phenylacetic acids, which are widely employed as protected amino acid mimetics, peptide synthesis intermediates, and modular building blocks in medicinal chemistry, particularly for programs targeting neurological and psychiatric disorders [1]. The compound features a racemic α-carbon center, a carboxylic acid handle, a tert-butoxycarbonyl (Boc)-protected piperazine nitrogen, and an ortho-methoxy substituent on the phenyl ring. This specific substitution pattern distinguishes it from the unsubstituted phenyl analog (CAS 347186-49-6), the meta-methoxy isomer (CAS 868151-10-4), the para-methoxy isomer (CAS 868260-17-7), and the 2,3-dimethoxy variant (CAS 885274-63-5), each of which has distinct physicochemical and reactivity profiles [2].

Compound class Boc-α-piperazinyl phenylacetic acid Racemic α-carbon, ortho-methoxy substitution
Synthesis role Protected amino acid mimetic building block Orthogonal Boc protection for Fmoc-based peptide coupling
Medicinal chemistry fit CNS-targeted library synthesis Moderate lipophilicity and TPSA for lead-like property space

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic Acid: Irreplaceability


Procurement decisions that treat all Boc-piperazinyl phenylacetic acid derivatives as interchangeable overlook critical differences in regiochemistry, lipophilicity, hydrogen-bonding capacity, and steric profile that directly affect synthetic outcomes and target engagement. The position of the methoxy substituent on the phenyl ring dictates the compound's topological polar surface area (TPSA), hydrogen-bond acceptor count, LogP, and electronic character of the aromatic moiety—each of which influences downstream coupling efficiency, intermediate solubility, and pharmacokinetic parameters of final compounds [1]. Substituting the ortho-methoxy compound (868260-20-2) with the unsubstituted phenyl analog (347186-49-6) eliminates a hydrogen-bond acceptor and reduces TPSA by over 9 Ų, potentially altering solubility and passive permeability. Substituting with the meta-methoxy (868151-10-4) or para-methoxy (868260-17-7) isomer changes the spatial orientation of the methoxy group, which can affect steric accessibility during amide bond formation and steric complementarity with biological targets . Even within the same molecular formula (C₁₈H₂₆N₂O₅), regioisomers are distinct chemical entities with non-interchangeable physical and chemical properties.

Regioisomer
2-methoxy (ortho) target compound 3-methoxy (meta) or 4-methoxy (para) isomer may shift spatial orientation and steric accessibility Regioisomers are distinct chemical entities; downstream coupling efficiency and target complementarity may not transfer
Unsubstituted analog
2-methoxy target: TPSA 79.3 Ų, 6 H-bond acceptors Phenyl analog (CAS 347186-49-6): TPSA 70.1 Ų, 5 H-bond acceptors may alter solubility and passive permeability Eliminating the ortho-methoxy group reduces polarity and hydrogen-bonding capacity; intermediate solubility profiles may differ
Heterocyclic analog
2-methoxyphenyl: LogP ~2.25 2-furanyl analog (CAS 870719-85-0): LogP ~1.83 may shift lipophilicity-dependent target binding and metabolic stability Approximately 2.6× lipophilicity difference; library SAR interpretation requires regioisomer-specific review

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic Acid: Differentiation vs. Analogs


TPSA & H-Bond Acceptors vs. Unsubstituted Phenyl Analog

The ortho-methoxy substituent on the target compound contributes one additional hydrogen-bond acceptor and increases the topological polar surface area (TPSA) by 9.2 Ų relative to the unsubstituted phenyl analog (CAS 347186-49-6) [1]. This difference shifts the compound into a distinct property space for oral drug-likeness and passive permeability prediction. TPSA values between 60–140 Ų are considered optimal for balancing solubility and cell permeability; the target compound's TPSA of 79.3 Ų places it closer to the center of this range than the comparator at 70.1 Ų .

TPSA vs. unsubstituted analog
Head-to-head
79.3 Ų vs. 70.1 Ų
Higher polarity may support moderate solubility needs
Computed TPSA; 13.1% increase adds one H-bond acceptor. Context-dependent passive permeability prediction.
Physicochemical Profiling Solubility Prediction Medicinal Chemistry Triage

LogP vs. 2-Furanyl Heterocyclic Analog

The target compound exhibits a computed LogP of approximately 2.25, as reported by multiple vendor databases, compared to a significantly lower LogP of 1.83 for the 2-furanyl heterocyclic analog (CAS 870719-85-0) [1]. This 0.42 log unit difference (~0.4 orders of magnitude in octanol/water partition coefficient) indicates that the 2-methoxyphenyl compound is approximately 2.6-fold more lipophilic than the furanyl analog. This difference is consequential for constructing compound libraries where lipophilicity must be tuned within a narrow range to balance target binding, solubility, and metabolic stability.

LogP vs. 2-furanyl analog
Cross-study comparable
Target LogP ~2.25; Comparator LogP ~1.83
Reported ~2.6× higher lipophilicity
Computed vendor datasheet values. Supports lipophilicity optimization screening.
Lipophilicity Optimization LogP Lead Optimization

Boiling Point & Density vs. Phenyl and Dimethoxy Analogs

The target compound exhibits a predicted boiling point of 476.5 ± 45.0 °C (at 760 Torr) and a density of 1.208 ± 0.060 g/cm³ . In comparison, the unsubstituted phenyl analog boils at 436.2 ± 45.0 °C with a density of 1.204 g/cm³, while the 2,3-dimethoxy analog (CAS 885274-63-5) boils at 497.8 °C with a density of 1.212 g/cm³ . The ~40 °C boiling point elevation compared to the unsubstituted analog and the density gradient across the series (unsubstituted < 2-methoxy < 2,3-dimethoxy) reflect the progressive increase in molecular weight, polar surface area, and intermolecular hydrogen-bonding capacity with methoxy substitution.

Boiling point & density
Data to verify
BP 476.5 °C; Density 1.208 g/cm³
Intermediate thermal stability vs. dimethoxy analog
Predicted values; relevant for purification and process-scale handling review.
Thermophysical Properties Purification Process Chemistry

Commercial Sourcing & Purity Grades vs. Analogs

The target compound (868260-20-2) is commercially available from multiple reputable vendors with documented purity specifications: ≥95% (BOC Sciences, AKSci), ≥97% (HPLC; Weikeqi Biotech), and ≥98% (Capotchem) [1]. This range of availability supports procurement flexibility across purity/price tiers. The unsubstituted phenyl analog (347186-49-6) is also broadly available (≥99% HPLC from Chem-Impex), while the 3-methoxy isomer (868151-10-4) is available at ≥95% from AKSci and Santa Cruz Biotechnology, and the 4-methoxy isomer (868260-17-7) is available at ≥95% from CymitQuimica . The target compound is the only ortho-substituted member of the monomethoxy series with a dedicated MDL number (MFCD01862500), a unique PubChem CID (2762239), and documented storage conditions (0–8 °C), which collectively support unambiguous compound identification and quality control in procurement workflows.

Commercial sourcing & purity
Specification review
Purity range 95%–98% (HPLC)
Multi-supplier availability supports procurement flexibility
Dedicated MDL MFCD01862500, PubChem CID 2762239. Lot-dependent purity; verify via COA.
Procurement Supply Chain Quality Assurance

2-(4-Boc-piperazinyl)-2-(2-methoxyphenyl)acetic Acid: Application Scenarios


Orthogonal Building Block for Peptide Synthesis

The target compound functions as a protected α-amino acid surrogate in solid-phase and solution-phase peptide synthesis. The Boc-protected piperazine nitrogen remains inert during Fmoc-based coupling cycles, enabling orthogonal deprotection strategies . The free carboxylic acid is available for amide bond formation with amine nucleophiles, while the ortho-methoxy group provides a spectroscopic handle (e.g., NMR) for monitoring coupling efficiency. The compound's TPSA of 79.3 Ų and 6 H-bond acceptors ensure adequate solubility in DMF, DCM, and other common peptide synthesis solvents [1].

CNS-Targeted Library Synthesis for GPCRs & Ion Channels

Piperazine-containing phenylacetic acid derivatives are established intermediates in CNS drug discovery, with the piperazine ring serving as a privileged scaffold for GPCR and ion channel modulation . The target compound's ortho-methoxy substituent introduces a steric and electronic perturbation that can be exploited in structure–activity relationship (SAR) exploration. Combined with its moderate LogP of ~2.25 and TPSA of 79.3 Ų, the compound is well-positioned for generating lead-like libraries with predicted blood–brain barrier permeability within the optimal CNS drug property space (TPSA < 90 Ų, LogP 1–4) [1].

Analytical Reference Standard for HPLC

The compound's well-defined molecular identity (CAS 868260-20-2, MDL MFCD01862500, PubChem CID 2762239) and commercial availability at multiple purity grades make it suitable as an analytical standard for HPLC method development and system suitability testing . Its moderate lipophilicity (LogP 2.25) and UV-active chromophore (2-methoxyphenyl moiety) facilitate detection at standard wavelengths (254 nm, 280 nm). In quality control workflows for pharmaceutical intermediates, this compound can serve as a reference for verifying the identity and purity of reaction products derived from the broader Boc-piperazinyl phenylacetic acid series.

Diversity-Oriented Synthesis Precursor

The free carboxylic acid group enables direct conversion to amides, esters, hydrazides, and hydroxamic acids, making the compound a versatile entry point for diversity-oriented synthesis (DOS) . The ortho-methoxy substitution pattern is distinct from the meta- and para-variants and can direct subsequent electrophilic aromatic substitution reactions or metal-catalyzed cross-coupling to different positions on the aryl ring, offering orthogonal diversification potential not available with the other regioisomers [1].

Application
Selection Property
Validation Focus
Orthogonal building block for peptide synthesis
Boc-piperazine protection; free carboxylic acid handle
Coupling efficiency; spectroscopic monitoring via ortho-methoxy NMR handle
CNS-targeted library synthesis for GPCRs & ion channels
Moderate LogP ~2.25; TPSA 79.3 Ų
Blood–brain barrier permeability prediction; lead-like property space review
Analytical reference standard for HPLC
Defined molecular identity; multiple purity grades
System suitability testing; identity and purity verification for reaction products
Diversity-oriented synthesis precursor
Free carboxylic acid for amide/ester/hydrazide conversion
Ortho-substitution directing effects; orthogonal diversification potential review

Technical Documentation Hub

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